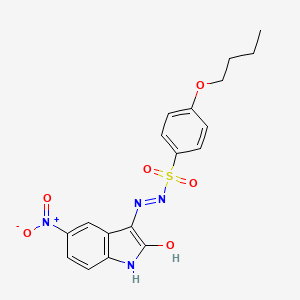

![molecular formula C21H22N4O4 B3887305 N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887305.png)

N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

説明

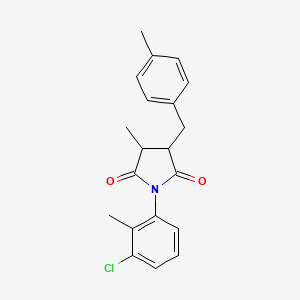

“N’-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide” is a chemical compound with the molecular formula C21H22N4O3 . It is also known by the synonym CHEMBL1290775 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring substituted with a carbohydrazide group and two phenyl rings. One of the phenyl rings is substituted with two methoxy groups, and the other phenyl ring is substituted with one methoxy group .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results .Physical And Chemical Properties Analysis

The compound has a molecular weight of 394.4 g/mol. It has a topological polar surface area of 97.8 Ų and a complexity of 565. It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 7 rotatable bonds .作用機序

The compound has been identified as a selective inhibitor of sphingosine kinase-1 (SphK1). It has been studied for its apoptotic mechanism of action in human acute myeloid leukemia cell lines. The compound induces prolonged mitosis followed by apoptotic cell death through the intrinsic apoptotic cascade .

Safety and Hazards

特性

IUPAC Name |

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-13(15-7-10-19(28-3)20(11-15)29-4)22-25-21(26)18-12-17(23-24-18)14-5-8-16(27-2)9-6-14/h5-12H,1-4H3,(H,23,24)(H,25,26)/b22-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFUWEBOUKIKRP-LPYMAVHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)/C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: SKI-178 acts as a dual-target inhibitor. It primarily targets Sphingosine Kinase 1 (SphK1), an enzyme involved in the sphingolipid metabolism pathway. By inhibiting SphK1, SKI-178 disrupts the balance of sphingolipids, particularly by decreasing the production of sphingosine-1-phosphate (S1P), a pro-survival signaling molecule. [, , ] This disruption leads to an increase in pro-apoptotic ceramide levels. Additionally, SKI-178 disrupts microtubule dynamics, interfering with the formation of mitotic spindles crucial for cell division. This dual action synergistically induces prolonged mitosis and ultimately leads to apoptosis in cancer cells. [, ]

A: SKI-178 induces cell cycle arrest at the G2/M phase. [, ] This arrest is linked to the sustained activation of cyclin-dependent kinase 1 (CDK1) during prolonged mitosis, which ultimately leads to the phosphorylation and subsequent degradation of Mcl-1, a crucial anti-apoptotic protein. []

A: SKI-178 has shown promising results in preclinical studies involving various cancer models. It has exhibited efficacy in human acute myeloid leukemia (AML) cell lines, including those demonstrating multi-drug resistance. [, ] Additionally, in vitro studies indicate its potential against solid tumors such as pancreatic cancer and glioblastoma. [] Studies also show efficacy in NK-large granular lymphocyte (LGL) leukemia by inducing apoptosis and restoring sphingolipid balance. []

A: CDK1 plays a crucial role in the apoptotic mechanism of SKI-178. The sustained activation of CDK1 during prolonged mitosis, induced by SKI-178, leads to the phosphorylation of pro-survival Bcl-2 family members (Bcl-2 and Bcl-xl) and the phosphorylation and degradation of Mcl-1. [] This disruption of the balance between pro- and anti-apoptotic proteins contributes significantly to SKI-178 induced apoptosis.

A: Research suggests that SKI-178 might impact the tumor microenvironment. In a study on bovine theca cells, LH stimulated the production of S1P through SPHK1. Inhibiting SPHK1 with SKI-178 reduced cell viability and progesterone secretion while increasing testosterone production. [] This finding suggests a potential role of SKI-178 in modulating hormonal pathways within specific tumor contexts.

A: Preclinical studies suggest that SKI-178 is not a substrate for multidrug resistance mediated by MDR-1, a drug efflux pump. [] Additionally, overexpression of pro-survival Bcl-2 family members, another common resistance mechanism, did not impact the sensitivity of AML cells to SKI-178. [] This finding highlights its potential to overcome resistance mechanisms commonly observed with conventional chemotherapeutic agents.

A: Yes, SKI-178 demonstrated therapeutic efficacy in several mouse models of AML and was found to be well-tolerated in healthy mice. [] Further studies in various in vivo models are crucial to validating its efficacy and safety profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

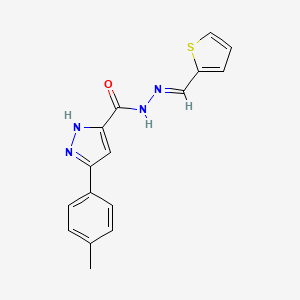

![1-(3,4-dimethoxyphenyl)ethanone O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B3887234.png)

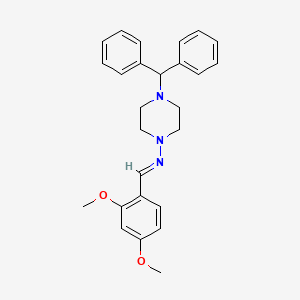

![N'-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbohydrazide](/img/structure/B3887250.png)

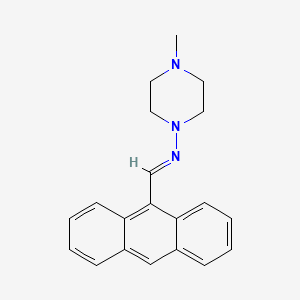

![3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[1-(2-naphthyl)ethylidene]propanohydrazide](/img/structure/B3887260.png)

![N'-[1-(4-chlorophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887271.png)

![N'-[4-(dimethylamino)benzylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887275.png)

![N'-[1-(4-chlorophenyl)ethylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887278.png)

![3-(4-ethoxyphenyl)-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887283.png)

![4-[2-(4-chlorophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3887292.png)

![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B3887313.png)